molecular formula C17H20BNO3S B8086297 N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B8086297
M. Wt: 329.2 g/mol
InChI Key: LKGCFFKTRAZTOZ-UHFFFAOYSA-N
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Description

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl and thiophene carboxamide groups. One common method involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester. This intermediate is then coupled with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran (THF).

Major Products

Scientific Research Applications

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and thiophene carboxamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The thiophene carboxamide group can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3S/c1-16(2)17(3,4)22-18(21-16)12-7-9-13(10-8-12)19-15(20)14-6-5-11-23-14/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGCFFKTRAZTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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